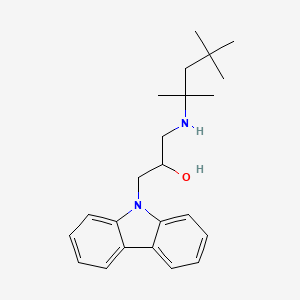
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol, also known as GSK3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ, which has been implicated in the pathogenesis of these diseases. In Alzheimer's disease, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to reduce the accumulation of amyloid beta plaques, a hallmark of the disease. In bipolar disorder, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to stabilize mood and reduce symptoms. In cancer, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to inhibit tumor growth and induce apoptosis.
Mecanismo De Acción
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol inhibits 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ by 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol has been shown to have various biochemical and physiological effects. These include the reduction of amyloid beta plaques in Alzheimer's disease, the stabilization of mood in bipolar disorder, and the inhibition of tumor growth in cancer. Additionally, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to promote the survival of neurons and enhance the proliferation of stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol in lab experiments include its high potency and specificity for 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ inhibition. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
For research on 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol include the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
Métodos De Síntesis
The synthesis of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol involves the reaction of 9H-carbazole-3-carbaldehyde with 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of approximately 85%.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-22(2,3)16-23(4,5)24-14-17(26)15-25-20-12-8-6-10-18(20)19-11-7-9-13-21(19)25/h6-13,17,24,26H,14-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJYPPSBOQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

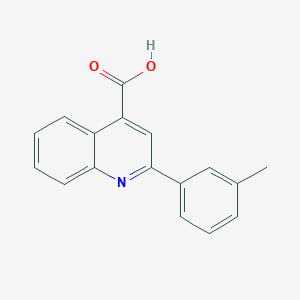

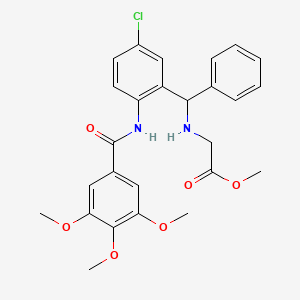
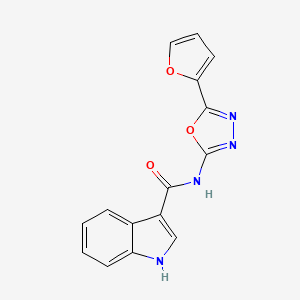
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)

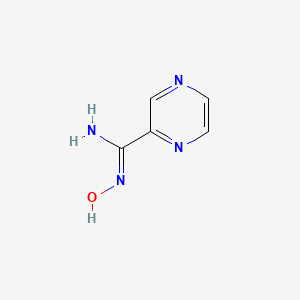
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2804832.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)
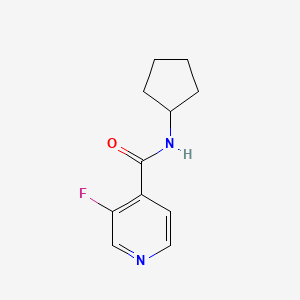
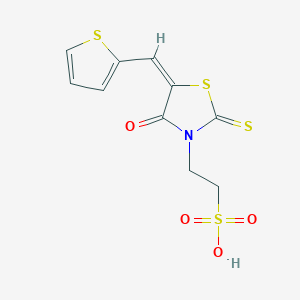
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804839.png)